3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione
Overview
Description
“3-[3,5-bis(trifluoromethyl)anilino]-4-[[®-[(5R)-5-ethyl-1-azabicyclo[222]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione” is a complex organic compound that features multiple functional groups, including aniline, quinoline, and cyclobutene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[3,5-bis(trifluoromethyl)anilino]-4-[[®-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione” typically involves multi-step organic reactions. The process may start with the preparation of the aniline derivative, followed by the introduction of the quinoline moiety through a coupling reaction. The final step often involves the formation of the cyclobutene ring under specific conditions such as high temperature and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aniline and quinoline moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-[3,5-bis(trifluoromethyl)anilino]-4-[[®-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives, quinoline-based molecules, and cyclobutene-containing compounds. Examples include:
- 3,5-bis(trifluoromethyl)aniline
- Quinoline-4-carboxylic acid derivatives
- Cyclobutene-1,2-dione derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h3-7,9,12-14,16-17,24-25,39-40H,2,8,10-11,15H2,1H3/t16-,17?,24?,25+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIMSFOHLBSJAO-WIQCTQRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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